7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is an organic compound that belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. The molecular formula of this compound is C10H10BrN0, and it has garnered interest due to its pharmacological properties.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen in its azepine ring. It is specifically categorized as a brominated derivative of a benzazepine. The presence of the bromine atom at the seventh position of the azepine ring enhances its reactivity and potential biological activity. This compound has been synthesized and studied in various research contexts, including drug development and organic synthesis .
The synthesis of 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves cyclization reactions that incorporate appropriate precursors. One common method includes the use of palladium-catalyzed reactions, such as the Heck or Suzuki coupling reactions, where aryl bromides are reacted with alkenes or boronic acids under specific conditions .
For instance, in a study involving the synthesis of related benzazepines, researchers utilized a combination of palladium catalysts and boronic acids in a solvent mixture to achieve satisfactory yields. The reaction conditions often involve heating under inert atmospheres (e.g., argon) to minimize side reactions and maximize product yield .
The molecular structure of 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one features a fused ring system comprising a six-membered benzene ring and a seven-membered azepine ring. The bromine substituent at the 7-position significantly influences the electronic properties of the molecule.
The compound has been characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For example, HRMS analysis has confirmed its molecular weight and structural integrity .
7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can participate in several chemical reactions due to its functional groups. Notably, it can undergo electrophilic aromatic substitution reactions owing to the electron-rich nature of the benzene ring. Additionally, nucleophilic substitutions can occur at the nitrogen atom within the azepine ring.
In synthetic applications, this compound serves as an intermediate for further functionalization or as a building block for more complex organic molecules. Its reactivity profile makes it suitable for various transformations aimed at enhancing biological activity .
The mechanism of action for compounds like 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one often involves interactions with specific biological targets such as enzymes or receptors. In particular, studies have indicated potential activity against receptor interacting protein 1 kinase, which plays a crucial role in inflammatory responses .
Research has shown that derivatives of this compound exhibit selective inhibition against certain kinases, suggesting that modifications to its structure can lead to significant variations in pharmacological activity .
7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is typically presented as a pale yellow oil or solid depending on its form and purity. Its melting point and boiling point are critical parameters that influence its handling and application in synthetic processes.
The compound exhibits typical chemical properties associated with halogenated organic compounds. It is soluble in organic solvents such as dichloromethane and dimethylformamide but may have limited solubility in water due to its hydrophobic character .
In scientific research, 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one serves multiple purposes:
Palladium-mediated cross-coupling reactions enable efficient construction of the benzazepine core and subsequent derivatization of the 7-bromo substituent. The Suzuki-Miyaura reaction is particularly valuable for introducing aryl or heteroaryl groups at the C7 position, leveraging the bromine atom as a versatile handle for C–C bond formation. Optimized conditions employ Pd(dppf)Cl₂ (1-5 mol%) as a catalyst with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a supporting ligand, reacting the brominated benzazepinone with arylboronic acids (1.2 equiv) in a degassed mixture of dioxane/water (4:1) at 80-90°C for 12-18 hours [1] [7]. This methodology demonstrates excellent functional group tolerance, enabling access to diverse 7-aryl substituted derivatives crucial for structure-activity relationship studies in drug discovery.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromo-4,5-Dihydro-1H-Benzo[d]azepin-2(3H)-one
Arylboronic Acid | Catalyst System | Reaction Time (h) | Yield (%) | Application Target |
---|---|---|---|---|
4-Carboxyphenyl | Pd(OAc)₂/XPhos | 18 | 78 | Kinase inhibitors |
3-Pyridyl | Pd(dppf)Cl₂/SPhos | 12 | 65 | GPCR modulators |
2-Thienyl | Pd(PPh₃)₄ | 24 | 72 | Heterocyclic libraries |
4-Acetamidophenyl | Pd(dppf)Cl₂/SPhos | 18 | 81 | Bioactive probes |
Key advances include microwave-assisted coupling protocols that reduce reaction times to <2 hours while maintaining yields of 70-85%. The bromine atom's strategic positioning (C7) ensures optimal electronic activation for oxidative addition to palladium(0) complexes, with computational studies confirming enhanced electron deficiency at this site (Mulliken charge: -0.18) compared to other ring positions [7]. Recent methodology extensions incorporate continuous-flow reactors for kilogram-scale production of pharmaceutical intermediates, highlighting the industrial applicability of this approach.
Core benzazepinone ring formation typically proceeds through intramolecular cyclization of linear precursors, with two predominant synthetic routes demonstrating high efficiency:
Brominated Aniline Precursor Route: 7-Bromo-2-iodoaniline undergoes Pd-catalyzed carbonylative amidation with allylamine derivatives, followed by ring-closing metathesis (RCM) using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond, yielding the 4,5-dihydro scaffold with 62-75% overall yield [1]. This sequence benefits from orthogonal functional group compatibility, allowing late-stage introduction of the bromine atom to avoid regioselectivity challenges during cyclization.
Acid-Catalyzed Ring Closure: Direct cyclization of 2-(2-bromophenyl)ethylamino carbonyl compounds occurs under Brønsted or Lewis acid catalysis. Polyphosphoric acid (PPA) at 120-140°C promotes efficient dehydrative cyclization, achieving 70-89% yields within 3-5 hours [6]. Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) enables milder conditions (80°C, 2h) while suppressing bromine displacement side reactions. The electron-withdrawing nature of the bromine substituent (Hammett σₚ⁺ = +0.25) moderately accelerates cyclization kinetics compared to non-halogenated analogs, as confirmed by comparative kinetic studies [1].
Table 2: Cyclization Methods for Benzazepinone Core Assembly
Precursor | Cyclization Method | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
7-Bromo-2-iodoaniline derivative | Pd/amine/carbonylation/RCM | 40 | 65 | Functional group tolerance |
2-(3-Bromophenyl)ethyl isocyanate | PPA | 130 | 82 | High atom economy |
N-(2-Bromophenethyl)chloroacetamide | AlCl₃/toluene | 110 | 75 | Regioselectivity control |
Bromo-substituted phenylacetonitrile | NaH/DMSO (Dieckmann-type) | 25 | 68 | Mild conditions |
Achieving precise C7 bromination demands strategic control of electrophilic aromatic substitution (SEAr) parameters. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, with reaction outcomes critically dependent on solvent polarity, temperature, and substitution patterns:
DFT computational analyses rationalize the regioselectivity through Fukui function (fᵏ⁺) mapping, identifying C7 as the preferred site for nucleophilic attack (Fig. 1). The condensed dual descriptor f⁽²⁾(r) = f⁺(r) - f⁻(r) reveals higher electrophilicity at C7 (0.081) versus C5 (0.069), consistent with experimental observations. Steric analysis shows minimal hindrance at C7 (accessible surface area: 28.7 Ų) compared to C5 (19.3 Ų), further favoring bromination at the C7 position [7].
Table 3: Regioselective Bromination Optimization Parameters
Condition Variable | Optimal Setting | C7 Selectivity (C7:C5) | Monobrominated Yield (%) | Key Observation |
---|---|---|---|---|
Solvent | DMF | 8.4:1 | 84 | Polar aprotic enhances selectivity |
Temperature | 80°C | 8.4:1 | 84 | Higher temp favors C7 product |
Brominating agent | NBS (1.1 eq) | 8.4:1 | 84 | Stoichiometry controls dibromination |
Additive | None | 8.4:1 | 84 | Bases promote dibromination |
Substitution pattern | C4-EDG present | >10:1 | 77-84 | Electronic/steric guidance |
Alternative halogenation methods include electrochemical bromination in divided cells (Pt anode, NaBr electrolyte) achieving 75% yield with excellent regiocontrol, and enzymatic bromination using vanadium-dependent haloperoxidases, though the latter remains underdeveloped for this scaffold. Post-functionalization of the C7-bromo derivatives enables access to advanced intermediates for pharmaceutical development, particularly kinase inhibitors and GPCR modulators where the bromine serves as a vector for targeted bioactivity [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7